1-(3-フルオロ-2-メトキシフェニル)エタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

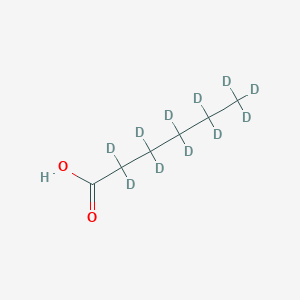

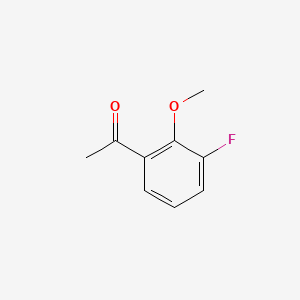

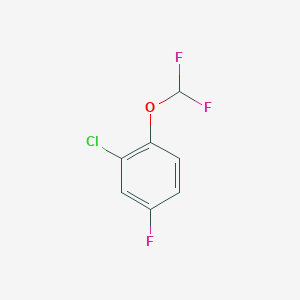

1-(3-Fluoro-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Fluoro-2-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-2-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カルコン誘導体の合成前駆体

“1-(3-フルオロ-2-メトキシフェニル)エタノン”は、アルドール縮合によってベンズアルデヒドと反応させてカルコン誘導体を調製するために使用されます . カルコンは、α, β-不飽和ケトンであり、医薬品の有効成分(API)や蛍光染料として使用されます .

ピラゾール誘導体の製造

セレコキシブなどの抗炎症薬であるピラゾール誘導体は、カルコンとヒドラジン誘導体の反応によって得られます . このプロセスでは、“1-(3-フルオロ-2-メトキシフェニル)エタノン”が原料として使用されます .

エポキシドの製造

カルコン誘導体は、さらに機能化して、ジュリア・コロナエポキシ化によってエポキシドを生成することができます . このプロセスにも、“1-(3-フルオロ-2-メトキシフェニル)エタノン”が原料として使用されます .

マンニッヒ反応

“1-(3-フルオロ-2-メトキシフェニル)エタノン”は、ホルムアルデヒドと第二アミンとともに、マンニッヒ反応においても重要な成分であり、β-アミノカルボニル化合物、別名マンニッヒ塩基を生成します .

創薬と医薬品化学

この化合物は、創薬、医薬品化学、生化学研究のためのフッ素化アセトフェノンビルディングブロックとして使用されます .

1-アリール-3-フェネチルアミノ-1-プロパノン塩酸塩の合成

この化合物は、1-アリール-3-フェネチルアミノ-1-プロパノン塩酸塩の合成に使用され、これらの塩酸塩は、潜在的に強力な細胞毒性剤です .

Safety and Hazards

The safety information for 1-(3-Fluoro-2-methoxyphenyl)ethanone indicates a warning signal word . Hazard statements include H315, H319, H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures in case of contact with eyes .

作用機序

Mode of Action

Aromatic ketones can undergo nucleophilic addition reactions at the carbonyl group, forming a variety of products depending on the nucleophile involved . They can also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Aromatic ketones can be involved in various biochemical pathways. For instance, they can be metabolized by the body through oxidation and reduction reactions, potentially affecting various metabolic pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of aromatic ketones can vary widely depending on their specific structures. Factors such as molecular weight, polarity, and the presence of functional groups can influence these properties .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of aromatic ketones .

生化学分析

Biochemical Properties

1-(3-Fluoro-2-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductases, which are enzymes involved in the reduction of carbonyl compounds to alcohols . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.

Cellular Effects

The effects of 1-(3-Fluoro-2-methoxyphenyl)ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for cell communication and function.

Molecular Mechanism

At the molecular level, 1-(3-Fluoro-2-methoxyphenyl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(3-Fluoro-2-methoxyphenyl)ethanone in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have indicated that prolonged exposure to this compound can result in significant alterations in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 1-(3-Fluoro-2-methoxyphenyl)ethanone vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating the dosage levels at which the compound begins to exhibit toxic effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

1-(3-Fluoro-2-methoxyphenyl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been found to be metabolized by specific cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can affect the metabolic flux and levels of various metabolites, providing insights into the compound’s metabolic fate.

Transport and Distribution

The transport and distribution of 1-(3-Fluoro-2-methoxyphenyl)ethanone within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 1-(3-Fluoro-2-methoxyphenyl)ethanone is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

1-(3-fluoro-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGHXBPAPLVPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460097 |

Source

|

| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295779-86-1 |

Source

|

| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B1339734.png)

![(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)